molecular formula C17H22N4O B6954476 N-(2-imidazol-1-ylethyl)-3-(2-methylphenyl)pyrrolidine-1-carboxamide

N-(2-imidazol-1-ylethyl)-3-(2-methylphenyl)pyrrolidine-1-carboxamide

Cat. No.: B6954476
M. Wt: 298.4 g/mol
InChI Key: ZKCTWHBJEXEHFG-UHFFFAOYSA-N
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Description

N-(2-imidazol-1-ylethyl)-3-(2-methylphenyl)pyrrolidine-1-carboxamide is a synthetic organic compound that features a pyrrolidine ring substituted with an imidazole group and a methylphenyl group

Properties

IUPAC Name

N-(2-imidazol-1-ylethyl)-3-(2-methylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-14-4-2-3-5-16(14)15-6-9-21(12-15)17(22)19-8-11-20-10-7-18-13-20/h2-5,7,10,13,15H,6,8-9,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCTWHBJEXEHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(C2)C(=O)NCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-imidazol-1-ylethyl)-3-(2-methylphenyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a substituted amine, the pyrrolidine ring can be formed through cyclization reactions.

    Introduction of the Imidazole Group: The imidazole group can be introduced via alkylation reactions using imidazole and an appropriate alkylating agent.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-imidazol-1-ylethyl)-3-(2-methylphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or sulfonates for nucleophilic substitution; electrophiles like acyl chlorides for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

Medicine

In medicinal chemistry, N-(2-imidazol-1-ylethyl)-3-(2-methylphenyl)pyrrolidine-1-carboxamide could be explored for its therapeutic potential, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-imidazol-1-ylethyl)-3-(2-methylphenyl)pyrrolidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(2-imidazol-1-ylethyl)-3-phenylpyrrolidine-1-carboxamide: Similar structure but without the methyl group on the phenyl ring.

    N-(2-imidazol-1-ylethyl)-3-(2-chlorophenyl)pyrrolidine-1-carboxamide: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness

N-(2-imidazol-1-ylethyl)-3-(2-methylphenyl)pyrrolidine-1-carboxamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the methyl group on the phenyl ring, for example, could influence its steric and electronic characteristics, affecting its reactivity and interactions with biological targets.

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